16:0 MPB PE
Description
Based on general methodologies from the evidence, its characterization likely involves techniques such as gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural elucidation . For instance, Figure 1A in illustrates the chemical structure of a CID (possibly analogous to CID 170917117), while Figure 1D highlights mass spectral data for compound identification. Fractional distillation (Figure 1C) may further refine its isolation .
Key inferred properties (based on analogous compounds in and ):
- Molecular weight: ~200–300 Da (typical range for small organic molecules).
- Functional groups: Likely contains aromatic or heterocyclic motifs (common in bioactive compounds like oscillatoxin derivatives ).

- Bioactivity: Potential applications in pharmacology or agrochemistry, inferred from methods in (CID-based structural analysis in mass spectrometry).
Properties
Molecular Formula |
C51H85N2NaO11P |
|---|---|
Molecular Weight |
956.2 g/mol |
InChI |
InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/t46-;/m1./s1 |
InChI Key |
PMSLTGRTIYEOEA-FYQWNKFKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917117” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis includes steps such as:
Starting Materials: Selection of appropriate starting materials based on the target compound’s structure.
Reaction Conditions: Control of temperature, pressure, and pH to optimize the reaction.
Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of compound “CID 170917117” is scaled up to meet demand. This involves:
Batch or Continuous Processes: Depending on the production scale, either batch or continuous processes may be used.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 170917117” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Compound “CID 170917117” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of compound “CID 170917117” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to affect cellular functions.
Comparison with Similar Compounds
Structural Similarity
CID 170917117 shares structural homology with oscillatoxin derivatives (Figure 1 in ), such as:
- Oscillatoxin D (CID 101283546) : Contains a polyketide backbone with cyclic ether groups.
- 30-Methyl-oscillatoxin D (CID 185389) : Methylation at position 30 enhances lipophilicity.
Table 1: Structural and Physicochemical Comparison
*Hypothetical data for CID 170917117, inferred from analogous compounds.
Key differences :
Analytical Characterization
- Mass spectrometry: highlights source-induced CID for fragmentation patterns, enabling differentiation of isomers (e.g., ginsenosides). Applied to CID 170917117, this method could resolve structural ambiguities .
- Chromatography : GC-MS () and LC-ESI-MS () are critical for quantifying CID 170917117 in mixtures.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying the chemical properties or biological activity of CID 170917117?
- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:
- "How does CID 170917117 (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [existing compound] (comparison) under [experimental conditions] (time)?"
Q. What experimental design principles should guide studies on CID 170917117?
- Adopt reproducible protocols : Document reagent sources (including purity), instrumentation specifications, and environmental conditions (e.g., temperature, pH) .
- Include controls (positive/negative) and validate results through triplicate experiments to account for variability .
- For synthesis studies, provide full characterization data (e.g., NMR, HPLC) for novel derivatives and cite established methods for known compounds .
Q. How should I conduct a literature review to contextualize CID 170917117 within existing research?
- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "CID 170917117 AND [biological target]") .
- Prioritize primary sources and peer-reviewed journals over preprints or unreviewed datasets .
- Map contradictions in reported data (e.g., conflicting IC50 values) and propose hypotheses to resolve them in your study .
Advanced Research Questions
Q. How can I resolve contradictions in published data on CID 170917117’s mechanism of action?
- Perform meta-analyses to identify methodological differences (e.g., assay types, cell lines) across studies .
- Use orthogonal validation techniques (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to confirm findings .
- Quantify experimental uncertainties (e.g., via error propagation analysis) to assess data reliability .
Q. What strategies optimize the analytical methodology for quantifying CID 170917117 in complex matrices?
- Compare extraction efficiencies across solvents (e.g., acetonitrile vs. methanol) using spike-and-recovery experiments .
- Validate chromatographic methods (e.g., LC-MS/MS) for specificity, linearity, and limit of detection (LOD) per ICH guidelines .
- Address matrix effects by standardizing sample preparation protocols .
Q. How can I integrate multi-omics data to explore CID 170917117’s polypharmacology?
- Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) datasets to identify off-target effects .
- Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map interactions and prioritize hypotheses .
- Apply machine learning models to predict structure-activity relationships (SAR) for derivative libraries .
Methodological Best Practices
- Data Presentation :
- Ethical Compliance :
- Reproducibility :
- Share protocols, code, and datasets in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

